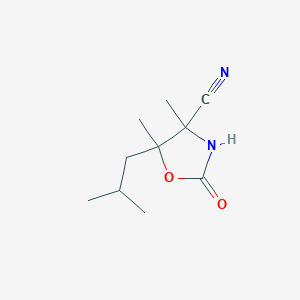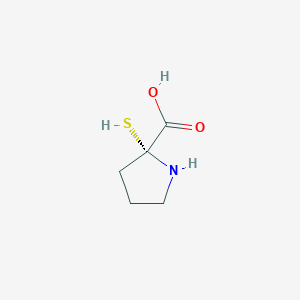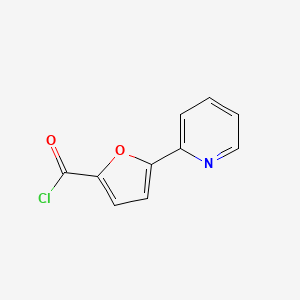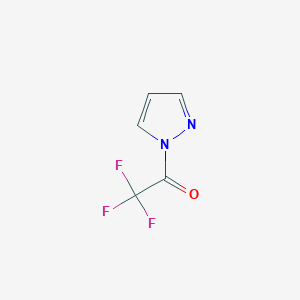
5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile: is a heterocyclic compound with a unique structure that includes an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with a suitable diketone, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of oxazolidinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidines.
Scientific Research Applications
Chemistry: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including resins, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
4,5-Dimethyl-2-isobutyloxazole: Similar in structure but lacks the nitrile group.
5-Isobutyl-5-methyl-2,4-imidazolidinedione: Similar in structure but has different functional groups.
Uniqueness: 5-Isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4,5-dimethyl-5-(2-methylpropyl)-2-oxo-1,3-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-10(4)9(3,6-11)12-8(13)14-10/h7H,5H2,1-4H3,(H,12,13) |
InChI Key |
HYZSEZAQZBPOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(NC(=O)O1)(C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)


![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)




